![molecular formula C20H23N3O5S2 B2874208 1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-46-4](/img/structure/B2874208.png)

1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

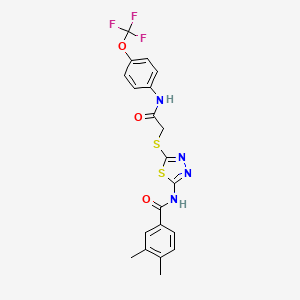

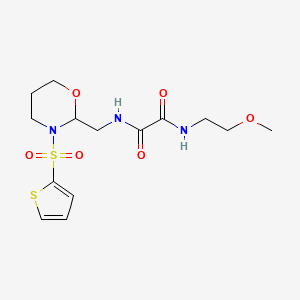

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . Piperidines play a significant role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals . The compound also contains a 2,3-dihydrobenzofuran moiety, which is a common structural feature in many natural products and drugs .

Molecular Structure Analysis

The compound’s molecular formula is C17H19F3N4O4S, and it has a molecular weight of 432.42. It contains a piperidine ring, a 2,3-dihydrobenzofuran moiety, and a 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide group.Applications De Recherche Scientifique

Sulphur-Transfer Reactions and Heterocycles Preparation

Bryce (1984) demonstrated the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines, leading to the preparation of sulphur-nitrogen heterocycles. This study provides foundational knowledge on chemical reactions that could potentially be applied to synthesize compounds similar to the one , showcasing the versatility of sulphur-transfer reactions in creating heterocyclic compounds with potential biological activities M. Bryce, 1984.

Carbonic Anhydrase Inhibition for Therapeutic Applications

Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties, including piperidinyl and sulfone, as inhibitors of carbonic anhydrases (CAs). This study suggests potential therapeutic applications of sulfonamide-based compounds in treating conditions associated with aberrant CA activity, such as glaucoma, epilepsy, and certain cancers. The detailed structure-activity relationship analysis provides insight into designing more effective CA inhibitors A. Alafeefy et al., 2015.

Antimicrobial and Anticancer Activities

Research by Khalid et al. (2016) on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides highlighted their evaluation for butyrylcholinesterase inhibition and potential anticancer activities. This study aligns with the interest in understanding the biological activities of sulfonamide and piperidine derivatives, potentially offering a basis for developing new therapeutic agents H. Khalid et al., 2016.

Enantioselective Synthesis for Drug Development

Liu et al. (2013) presented a concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This methodology could be relevant for the asymmetric synthesis of molecules containing piperidin-4-yl moieties, emphasizing the importance of stereochemistry in the pharmacological profile of drug candidates Yong Liu et al., 2013.

Synthesis and Antibacterial Activity

A study by Wu Qi (2014) on the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives highlights the antimicrobial potential of such compounds. This research could provide a framework for developing new antibacterial agents targeting resistant strains of bacteria Wu Qi, 2014.

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c1-21-18-4-2-3-5-19(18)23(30(21,26)27)16-8-11-22(12-9-16)29(24,25)17-6-7-20-15(14-17)10-13-28-20/h2-7,14,16H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKKOZQBUVNKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/no-structure.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2874131.png)

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)